molecular formula C11H14N2O B1625461 3-Methyl-1-phenylpiperazin-2-one CAS No. 72615-77-1

3-Methyl-1-phenylpiperazin-2-one

Cat. No. B1625461
CAS RN: 72615-77-1
M. Wt: 190.24 g/mol
InChI Key: MBOWZCXVWQNVEF-UHFFFAOYSA-N
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Description

“3-Methyl-1-phenylpiperazin-2-one” is a chemical compound with the molecular formula C11H14N2O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-phenylpiperazin-2-one” can be analyzed using various techniques such as mass spectrometry, which manipulates the molecules by converting them into ions using various ionization sources . Electron diffraction can also be used to determine the three-dimensional molecular structures from sub-μm microcrystals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-1-phenylpiperazin-2-one” include a molecular weight of 190.24 and a density of 1.092g/cm3 . The boiling point is 390.848ºC at 760 mmHg .

Scientific Research Applications

1. Dopamine Receptor Affinity and Function

Research indicates that phenylpiperazine derivatives, which are structurally related to 3-Methyl-1-phenylpiperazin-2-one, show a high affinity and selectivity for D4 dopamine receptors. One such compound induced penile erection in vivo in rats, an effect inhibited by a D4 selective antagonist, confirming its pathway of action through the dopamine receptors (Enguehard-Gueiffier et al., 2006).

2. Synthesis and Industrial Applications

3-Methyl-1-phenylpiperazin-2-one derivatives have been synthesized through various processes, highlighting their potential for industrial manufacturing. Modifications in the synthesis process, such as the introduction of the Boc group and the reduction of the amide group, have been made for easier application in industrial settings (Yan Zhao-huaa, 2012).

3. Anticonvulsant and Anti-seizure Properties

Compounds derived from 3-Methyl-1-phenylpiperazin-2-one exhibited anticonvulsant activity in the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These derivatives showed protection in electrically induced seizures, with some compounds being effective in rats after oral administration. Electrophysiological studies indicated a higher inhibition of NaV1.2 currents compared to phenytoin, a model antiepileptic drug (Kamiński et al., 2013).

4. Serotonin Receptor Affinity and Function

Phenylpiperazine derivatives have been found to have affinities for serotoninergic receptors, with some compounds showing selective affinity for the 5-HT7 receptor. The compounds' effect on α1-adrenoceptor subtypes and inhibitory effect at human 5-HT3A receptors have also been studied (Handzlik et al., 2014).

5. Copper Complex Formation

Research on 3-Methyl-1-phenylpiperazin-2-one derivatives includes the synthesis and physicochemical studies of binuclear Cu(II) complexes. These studies provide insights into the ligand's interaction with copper atoms, which has implications for various industrial and medicinal applications (Karthikeyan et al., 2001).

6. COX-2 Inhibition and Anti-inflammatory Activity

Derivatives of 3-Methyl-1-phenylpiperazin-2-one have been identified as selective ligands for cyclooxygenase-2 (COX-2), showing potential as anti-inflammatory agents. Computational docking studies have shown that these compounds interact with key residues in the active site of COX-2 (Sun et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 1-Methyl-3-phenylpiperazine, indicates that it causes skin irritation, serious eye damage, and is harmful if swallowed or in contact with skin . It’s important to handle such compounds with care, using appropriate personal protective equipment.

properties

IUPAC Name

3-methyl-1-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-11(14)13(8-7-12-9)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOWZCXVWQNVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501240
Record name 3-Methyl-1-phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenylpiperazin-2-one

CAS RN

72615-77-1
Record name 3-Methyl-1-phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JHM Lange, LJF Hofmeyer, FAS Hout, SJM Osnabrug… - Tetrahedron letters, 2002 - Elsevier
… Analytical data for 4-benzyl-3-methyl-1-phenylpiperazin-2-one hydrochloride 10a: mp 206–207C; 1 H NMR (200 MHz, CDCl 3 ): δ 1.56 (d, J=7 Hz, 3H), 2.55–2.68 (m, 1H), 2.96–3.10 (m, …
Number of citations: 81 www.sciencedirect.com

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